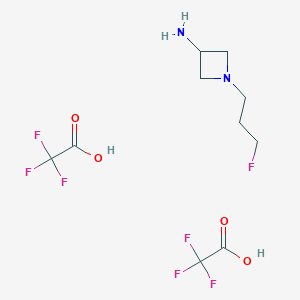
1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) is a chemical compound with the molecular formula C10H15F7N2O4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) typically involves the reaction of 1-(3-fluoropropyl)azetidin-3-amine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bis(trifluoroacetate) salt. The process involves:
Starting Materials: 1-(3-fluoropropyl)azetidin-3-amine and trifluoroacetic acid.
Reaction Conditions: The reaction is usually conducted at room temperature with stirring to ensure complete mixing of the reactants.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: Industrial purification methods such as large-scale chromatography or crystallization are employed to isolate the final product.
Análisis De Reacciones Químicas
1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) can be compared with other similar compounds, such as:
1-(2,2,2-Trifluoroethyl)azetidin-3-amine bis(trifluoroacetate): This compound has a similar structure but with a trifluoroethyl group instead of a fluoropropyl group.
1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate): This compound has a different counterion, which can affect its solubility and reactivity.
The uniqueness of 1-(3-Fluoropropyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) lies in its specific fluoropropyl group and trifluoroacetate counterions, which confer distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C10H15F7N2O4 |
|---|---|
Peso molecular |
360.23 g/mol |
Nombre IUPAC |
1-(3-fluoropropyl)azetidin-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H13FN2.2C2HF3O2/c7-2-1-3-9-4-6(8)5-9;2*3-2(4,5)1(6)7/h6H,1-5,8H2;2*(H,6,7) |
Clave InChI |
OGJQPKPEUCNXEI-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1CCCF)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


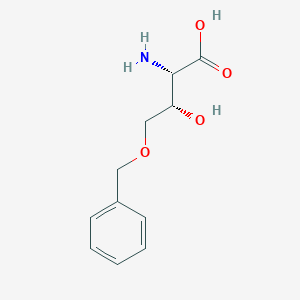
![(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholino-16-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14072826.png)
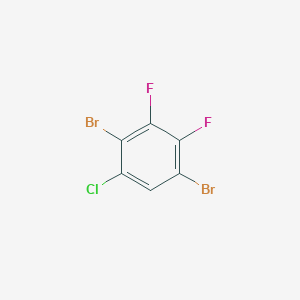
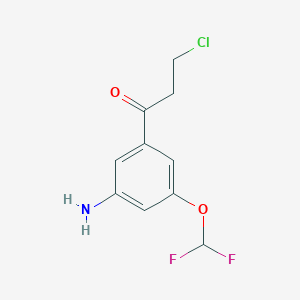
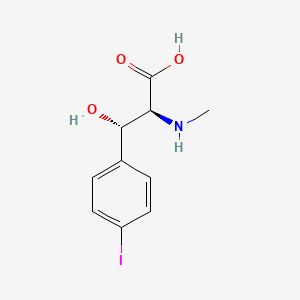
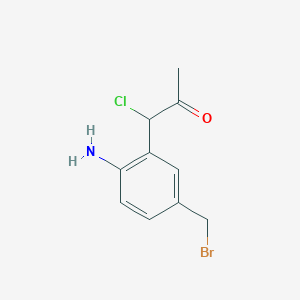
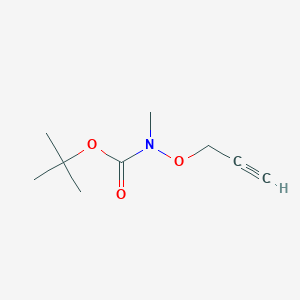
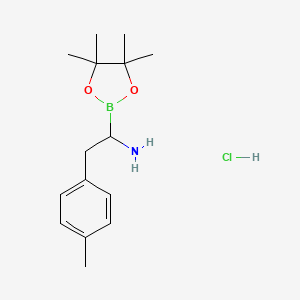
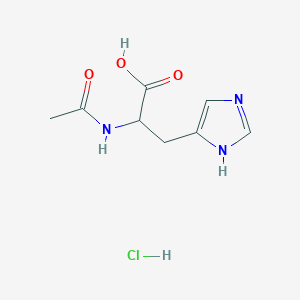
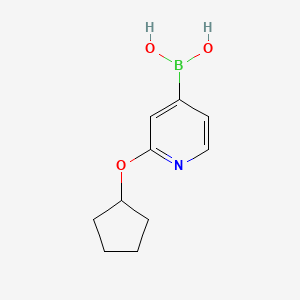


![5-Bromospiro[chroman-2,1'-cyclopropane]](/img/structure/B14072882.png)
![{2-[(3,4-Dimethoxyphenyl)methyl]phenyl}acetonitrile](/img/structure/B14072889.png)
